Scientific Field: This application falls under the field of Clinical Chemistry and Virology .
Application Summary: The compound is used as a non-ionic detergent, commonly called Triton X-100, to inactivate blood-borne viruses . This is especially useful in outbreaks that strain healthcare system capacity .
Method of Application: Lithium-heparinized plasma was mixed with the detergent Triton X-100 at 1%. The inactivation of Ebola virus (EBOV), yellow fever virus (YFV), and chikungunya virus (CHIKV) was assessed using a virus-outgrowth assay .
Results and Outcomes: A bias of −0.78 mmol/L (95% CI, −2.41 to 0.85) was observed for CO2 and 5.79 U/L (95% CI, −0.05 to 11.63) was observed for aspartate aminotransferase after addition of Triton X-100 .
Scientific Field: This application falls under the field of Chemical Engineering and Organic Synthesis .
Application Summary: The compound has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .
Results and Outcomes: The compound has been found to exhibit antioxidant activity, which is beneficial in the context of lubricating oil .
Scientific Field: This application falls under the field of Food Science and Technology .
Application Summary: The compound is used as a flavoring agent in the food industry .
Results and Outcomes: The compound has been found to exhibit flavoring properties, which is beneficial in the context of food products .
Scientific Field: This application falls under the field of Organic Synthesis and Medicinal Chemistry .
Application Summary: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
Results and Outcomes: The compound has been found to be useful in the preparation of drug candidates containing hindered amine motifs .
Scientific Field: This application falls under the field of Cosmetics and Personal Care Products .
Application Summary: Chemical derivatives of the compound are used in a variety of products, including detergents, deodorants, astringents, creams, and antiseptics used in topical applications, cold sterilization procedures, and spermicidal applications .
Results and Outcomes: The compound has been found to be effective in these applications, contributing to the effectiveness of the products .
Scientific Field: This application falls under the field of Food Safety and Hygiene .
Application Summary: Another application of the compound is in surface disinfection, which is found in the food industry .
Results and Outcomes: The compound has been found to be effective in surface disinfection, contributing to the safety and hygiene in the food industry .
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is an organic compound classified as a catechol derivative. Its molecular formula is C₁₄H₂₂O₂, and it features a pyrocatechol structure with a bulky 1,1,3,3-tetramethylbutyl substituent at the 4-position. This unique structure contributes to its properties as an effective antioxidant, particularly in polymer applications. The compound exhibits a high degree of steric hindrance due to the tetramethylbutyl group, which influences its reactivity and stability in various chemical environments .
The synthesis of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol can be achieved through several methods:
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is primarily used as an antioxidant in various industries:
Several compounds share structural similarities with 4-(1,1,3,3-tetramethylbutyl)pyrocatechol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-tert-Butylcatechol | Similar catechol structure but with a tert-butyl group | Lower steric hindrance compared to tetramethylbutyl |
2-Methyl-1-naphthol | Naphthol derivative with methyl substitution | Exhibits different solubility and reactivity |
2-Hydroxy-4-methoxybenzaldehyde | Contains methoxy group instead of bulky alkyl group | Different functional properties due to methoxy |
2-Hydroxy-5-tert-butylbenzaldehyde | Similar tert-butyl substitution but different position | Affects reactivity and biological activity |
These comparisons illustrate how the bulky substituent in 4-(1,1,3,3-tetramethylbutyl)pyrocatechol contributes to its unique properties and applications compared to other related compounds .
Corrosive